

Literature review on 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde

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Compound of Interest

1-Benzyl-2-chloro-1H-indole-3carbaldehyde

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An In-Depth Technical Guide to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive literature review of **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde**, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Among its many variations, indole-3-carbaldehyde and its derivatives serve as versatile building blocks for the synthesis of more complex, biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This document details the physicochemical properties, plausible synthetic routes, chemical reactivity, and the notable biological significance of **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde**, with a focus on its role as a precursor to potent therapeutic agents.

Physicochemical Properties

The fundamental properties of **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde** have been derived from its molecular structure. While extensive experimental data is not widely documented, the key computed properties are summarized below.



Property	Value	Reference	
Molecular Formula	C16H12CINO	INVALID-LINK	
Molecular Weight	269.73 g/mol	INVALID-LINK	
IUPAC Name	1-benzyl-2-chloro-1H-indole-3- carbaldehyde	INVALID-LINK	
Canonical SMILES	C1=CC=C(C=C1)CN2C(=C(C3 =CC=CC=C32)C=O)Cl	INVALID-LINK	

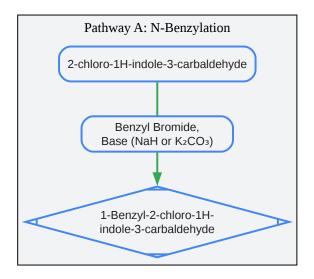
Synthesis and Reaction Mechanisms

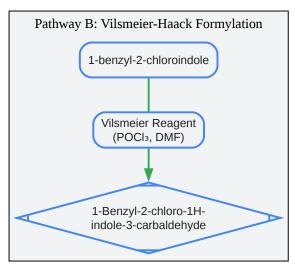
While a specific, dedicated synthesis protocol for **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde** is not detailed in the reviewed literature, its structure suggests two primary and highly plausible synthetic pathways based on well-established named reactions for indole functionalization.

Pathway A: N-Benzylation of 2-chloro-1H-indole-3-carbaldehyde This route involves the alkylation of the indole nitrogen of the 2-chloro-1H-indole-3-carbaldehyde precursor with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

Pathway B: Vilsmeier-Haack Formylation of 1-benzyl-2-chloroindole This classic reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[3][4] It involves treating the 1-benzyl-2-chloroindole substrate with a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6][7]







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Diagram 1: Plausible synthetic pathways for the target compound.

Representative Experimental Protocols

The following are general, representative protocols for the key transformations, adapted from literature procedures for analogous compounds.

Protocol A: N-Benzylation of an Indole Precursor This protocol is adapted from procedures for the N-alkylation of indole-3-carbaldehyde.[8]

- Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
- Add a solution of the starting indole (e.g., 2-chloro-1H-indole-3-carbaldehyde, 1.0 equiv.) in THF dropwise to the suspension.
- After stirring for 30 minutes, add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.



- Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by Thin Layer Chromatography (TLC).
- Carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Protocol B: Vilsmeier-Haack Formylation This is a general procedure for the formylation of an activated indole ring.[8]

- In a flask maintained under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to chilled N,N-dimethylformamide (DMF, 4.3 equiv.) at 10-20 °C.
- To this mixture, add a solution of the indole substrate (e.g., 1-benzyl-2-chloroindole, 1.0 equiv.) in DMF. Maintain the temperature between 20-30 °C during the addition.
- Heat the reaction mixture to 35 °C and stir for 45-60 minutes, monitoring progress by TLC.
- Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH or K₂CO₃ solution).
- Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
- If necessary, recrystallize or purify the crude product by silica gel column chromatography.

Spectroscopic Analysis

Specific spectroscopic data for **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde** were not available in the reviewed literature. However, the data for the closely related, non-chlorinated analog, **1-benzyl-1H-indole-3-carbaldehyde**, is provided below for comparative purposes. The presence of the chloro-substituent at the C-2 position in the target compound would be expected to induce downfield shifts in the signals of nearby protons and carbons.

Table 2: NMR Data for 1-benzyl-1H-indole-3-carbaldehyde[9]

138.43, 137.48, 135.30, 129.14, 128.41, 127.23,

125.53, 124.17, 123.09, 122.19, 118.53, 110.35



Aldehyde (C=O)

Aromatic/Indole

¹ H NMR (400 MHz, CDCl ₃)	δ (ppm)	Description	
Aldehyde (CHO)	10.01	s, 1H	
Indole H-4	8.38 – 8.28	m, 1H	
Indole H-2	7.72	s, 1H	
Aromatic	7.39 – 7.30	m, 6H	
Benzyl Aromatic	7.22 – 7.16	m, 2H	
Benzyl CH ₂	5.37	s, 2H	
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm)		

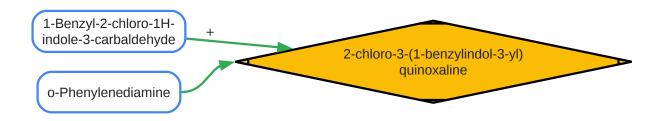
Benzyl CH₂ 50.95

Chemical Reactivity and Derivatization

The primary site of reactivity for **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde** is the aldehyde functional group at the C-3 position. This group is a versatile handle for synthesizing a wide array of derivatives through reactions such as oxidation, reduction, and condensation with nucleophiles.

184.62

A particularly significant derivatization is its reaction with diamines to form complex heterocyclic systems. For example, condensation with o-phenylenediamine yields a quinoxaline derivative. This specific transformation is critical as it leads to compounds with potent biological activity.





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Diagram 2: Synthesis of a quinoxaline derivative.

Biological Significance and Applications

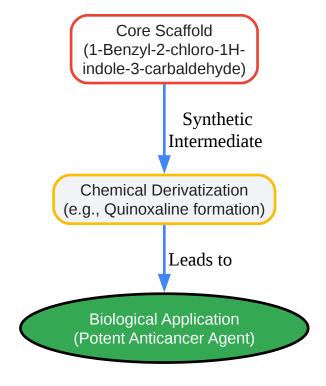
While there is no direct biological activity reported for **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde** itself, its significance is underscored by the potent anticancer properties of its derivatives.[10][11] This positions the compound as a key intermediate for the development of novel oncology therapeutics.

Table 3: Biological Activity of Key Derivative

Derivative Compound	Biological Activity	Model	Result	Reference
2-chloro-3-(1- benzylindol-3-yl) quinoxaline	Anticancer	Ovarian cancer xenografts in nude mice	100.0 ± 0.3 % tumor growth suppression	[10][11]

The remarkable efficacy of this quinoxaline derivative highlights a clear path from the core aldehyde to a highly active anticancer agent. This logical flow underscores the importance of **1-Benzyl-2-chloro-1H-indole-3-carbaldehyde** in drug discovery pipelines. The broader class of indole-based compounds is well-regarded for its wide range of therapeutic potential.[2][12]





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Diagram 3: Role in the development of anticancer agents.

Conclusion

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a valuable heterocyclic compound whose primary importance lies in its role as a synthetic intermediate. Although direct spectroscopic and biological data are sparse in the current literature, established chemical principles allow for the confident prediction of its synthesis and reactivity. The demonstrated potent anticancer activity of its quinoxaline derivative confirms its utility as a scaffold for the development of novel therapeutic agents.[10][11] Further research to fully characterize this compound and explore the synthesis of a broader range of its derivatives is warranted and could lead to the discovery of new drug candidates for oncology and other therapeutic areas.

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